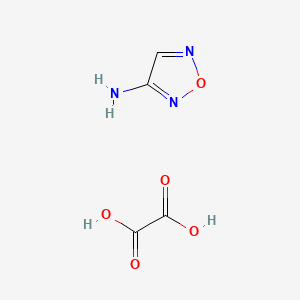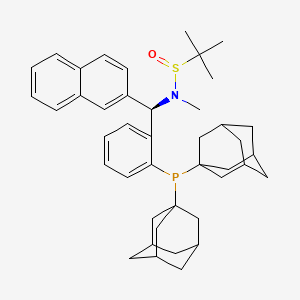
(R)-N-((R)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a unique combination of adamantane, phosphanyl, phenyl, naphthalenyl, and sulfinamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps:
Formation of the Phosphanyl-Phenyl Intermediate: The initial step involves the reaction of di(adamantan-1-yl)phosphine with a suitable phenyl halide under palladium-catalyzed cross-coupling conditions.
Naphthalen-2-ylmethyl Addition: The intermediate is then reacted with a naphthalen-2-ylmethyl halide in the presence of a base to form the naphthalen-2-ylmethyl derivative.
Sulfinamide Formation: The final step involves the reaction of the naphthalen-2-ylmethyl derivative with N,2-dimethylpropane-2-sulfinamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can target the sulfinamide group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structural features may be exploited in the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes at the molecular level.
Industry
Polymer Chemistry: The compound can be used in the synthesis of specialized polymers with unique properties.
Electronics: Its potential electronic properties make it suitable for use in the development of advanced electronic devices.
作用机制
The mechanism by which ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects depends on its application:
Catalysis: It acts as a ligand, coordinating to a metal center and facilitating various catalytic transformations.
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide: Similar structure but with a different position of the naphthalenyl group.
®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide: Similar structure but with a phenyl group instead of a naphthalenyl group.
Uniqueness
The uniqueness of ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its combination of adamantane, phosphanyl, phenyl, naphthalenyl, and sulfinamide groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.
属性
分子式 |
C42H54NOPS |
|---|---|
分子量 |
651.9 g/mol |
IUPAC 名称 |
N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-naphthalen-2-ylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C42H54NOPS/c1-40(2,3)46(44)43(4)39(36-14-13-34-9-5-6-10-35(34)21-36)37-11-7-8-12-38(37)45(41-22-28-15-29(23-41)17-30(16-28)24-41)42-25-31-18-32(26-42)20-33(19-31)27-42/h5-14,21,28-33,39H,15-20,22-27H2,1-4H3/t28?,29?,30?,31?,32?,33?,39-,41?,42?,45?,46?/m1/s1 |
InChI 键 |
IAFSGUNWBKADIH-MARABHHUSA-N |
手性 SMILES |
CC(C)(C)S(=O)N(C)[C@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8 |
规范 SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




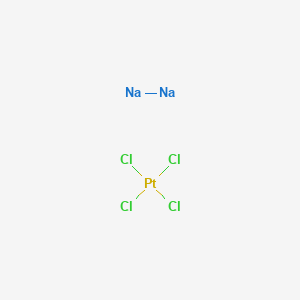
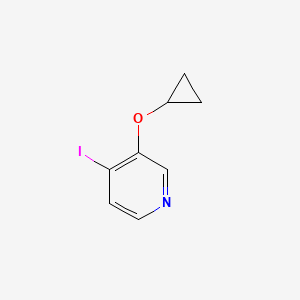
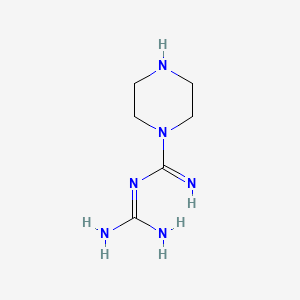
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B13655984.png)

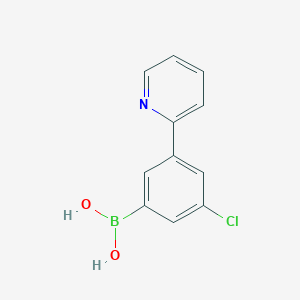
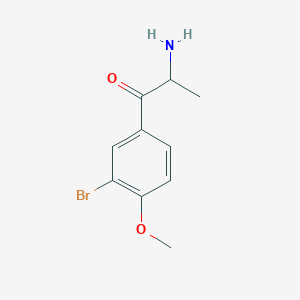
![3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656015.png)
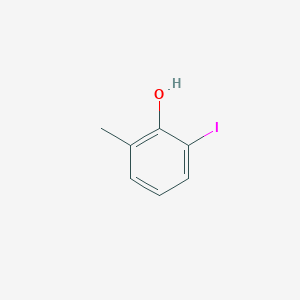

![Tert-butyl 5-bromobenzo[d]isoxazol-3-ylcarbamate](/img/structure/B13656030.png)
